(S)-Piperidine-3-carboxamide hydrochloride
Overview
Description
“(S)-Piperidine-3-carboxamide hydrochloride” likely refers to the hydrochloride salt form of a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a piperidine ring, a carboxamide functional group at the 3-position, and a hydrochloride salt form. The exact structure could be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. The carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . Other properties, such as melting point, boiling point, and stability, could be determined experimentally.
Scientific Research Applications
Cannabinoid Receptor Antagonists
Piperidine carboxamides have been explored for their role as cannabinoid receptor antagonists, particularly targeting the CB1 receptor. These compounds, through structural modifications, have shown promise in characterizing cannabinoid receptor binding sites, which could be useful in developing pharmacological probes or therapeutics to manage the side effects of cannabinoids (Lan et al., 1999).
Synthesis and Process Development
Research has also focused on the scalable and facile synthesis of piperidine carboxamide compounds, indicating their potential as intermediates or active pharmaceutical ingredients in drug development. For instance, a novel process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, demonstrates the compound's application in treating central nervous system disorders, showcasing the adaptability of piperidine carboxamide structures in medicinal chemistry (Wei et al., 2016).
Antipsychotic Agents
Heterocyclic carboxamides, including those derived from piperidine, have been synthesized and evaluated for their potential as antipsychotic agents. These studies highlight the utility of piperidine carboxamides in developing new treatments for psychiatric disorders, with certain derivatives exhibiting potent in vivo activities (Norman et al., 1996).
ALK Inhibitors
Piperidine carboxamides have been identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), with research focusing on optimizing the molecule's structure for improved potency and selectivity. This indicates the compound's potential in cancer treatment, particularly in targeting specific genetic mutations in tumors (Bryan et al., 2012).
Enantioselective Synthesis
Enantioselective synthesis of piperidine carboxamides for pharmaceutical applications, such as CGRP receptor inhibitors, underscores the importance of stereochemistry in developing therapeutics with specific biological activities. This research demonstrates the compound's role in intricate synthetic strategies aimed at producing high-purity, stereochemically defined drug substances (Cann et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “(S)-Piperidine-3-carboxamide hydrochloride” would depend on its potential applications. If it shows promise as a therapeutic agent, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and conducting preclinical and clinical trials .
properties
IUPAC Name |
(3S)-piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1026661-43-7 | |
Record name | (3S)-piperidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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